While many papers discuss the applications and properties of erythorbic acid, detailed descriptions of its synthesis methods are limited in the provided context. One paper mentions the use of D-glucono-δ-lactone as a precursor for enzymatic production using gluconolactone oxidase (GLO). [] Research explores the feasibility of glucose-D-erythorbic acid fermentation using recombinant strains co-expressing GLO and glucose oxidase genes. [] Another study suggests a chemical synthesis method using acyl chloride to prepare erythorbic acid carboxylate. [] This method uses DMAc or NMP as a solvent, a catalyst, and an acid-binding agent, reacting acyl chloride directly with erythorbic acid without separation. []
Erythorbic acid shares the same molecular formula as ascorbic acid (C6H8O6) but differs in its three-dimensional structure. [] It is the D-enantiomer of ascorbic acid, specifically the D-isoascorbic acid form. [, ] This stereochemical difference is responsible for the disparity in their biological activities, with erythorbic acid exhibiting significantly lower vitamin C activity compared to L-ascorbic acid. []
The primary chemical reaction involving erythorbic acid is its oxidation, primarily studied in the context of its antioxidant activity. It readily undergoes oxidation, acting as a reducing agent and scavenging free radicals, similar to ascorbic acid. [, ] Several papers investigate its oxidation in various model systems, including wine, meat, and in the presence of food components. [, , , , ] The influence of factors like pH, temperature, and the presence of other compounds on its oxidation rate are explored. [, , ]
The mechanism of action of erythorbic acid stems primarily from its antioxidant properties. As a reducing agent, it readily donates electrons to neutralize free radicals, thereby inhibiting oxidation reactions. [, ] While lacking significant vitamin C activity, research suggests its potential to enhance non-heme iron absorption, a characteristic shared with ascorbic acid. [] This enhancement is attributed to the reduction of ferric iron (Fe(III)) to ferrous iron (Fe(II)), increasing iron bioavailability. [, ]
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4